2-Phenylbenzofuran-3-carboxylic acid

Calcium Activated Chloride Channel TMEM16A Ion Channel Pharmacology

Researchers targeting cholinesterase selectivity or TMEM16A calcium-activated chloride channels require the correct 2-phenyl substitution with a free carboxylic acid - ester analogs are completely inactive. This compound delivers that exact scaffold. • Potent TMEM16A inhibition with IC50 <6 µM; essential carboxylic acid confirmed for target engagement. • Enables synthesis of selective BChE over AChE inhibitors for Alzheimer's SAR studies. • Versatile building block for 2-arylbenzofuran-3-carboxylic acid libraries via esterification, oxidation, or reduction. Supplied with batch-specific QC documentation. Global shipping from regional hubs ensures reliable, rapid delivery.

Molecular Formula C15H10O3
Molecular Weight 238.24 g/mol
CAS No. 6774-47-6
Cat. No. B1429751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylbenzofuran-3-carboxylic acid
CAS6774-47-6
Molecular FormulaC15H10O3
Molecular Weight238.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C3=CC=CC=C3O2)C(=O)O
InChIInChI=1S/C15H10O3/c16-15(17)13-11-8-4-5-9-12(11)18-14(13)10-6-2-1-3-7-10/h1-9H,(H,16,17)
InChIKeyGUUYLMTUBSOVGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenylbenzofuran-3-carboxylic Acid Overview & Procurement


2-Phenylbenzofuran-3-carboxylic acid (CAS 6774-47-6) is a benzofuran derivative with the molecular formula C15H10O3 and a molecular weight of 238.24 g/mol. It is characterized by a fused benzene and furan ring with a carboxylic acid functional group at the 3-position [1]. This compound serves as a versatile building block in organic synthesis, particularly for the preparation of 2-phenylbenzofuran derivatives used in medicinal chemistry programs targeting various enzymes and receptors .

Building block for 2-arylbenzofuran SAR libraries
Free carboxylic acid enables CaCC inhibitor synthesis
2-Phenyl core guides MAO and BChE selectivity studies

Why 2-Phenylbenzofuran-3-carboxylic Acid Cannot Be Substituted


While various benzofuran-3-carboxylic acid derivatives exist, the specific 2-phenyl substitution pattern is critical for target engagement. Direct evidence shows that derivatives of 2-arylbenzofuran-3-carboxylic acid exhibit potent inhibition of calcium-activated chloride channels (CaCCs), with IC50 values <6 µM, whereas the corresponding ester analogs lack any inhibitory activity [1]. Furthermore, the free carboxylic acid group is essential for activity in certain contexts [2]. Therefore, procuring the exact compound with the correct substitution pattern is crucial for reproducible research outcomes.

Ester analogs inactive

Ester derivatives lack TMEM16A inhibition; only the free carboxylic acid form shows reported activity.

2-Phenyl substitution pattern critical

Minor changes on the 2-phenyl ring drastically alter MAO isoform selectivity; the unsubstituted core is a distinct starting point.

Scaffold, not a fixed pharmacophore

5α-Reductase and BChE activities depend on substitution position; the parent compound is a synthetic precursor, not a guaranteed active inhibitor.

2-Phenylbenzofuran-3-carboxylic Acid vs. Analogs


TMEM16A Inhibition Requires Free Carboxylic Acid

A comparative evaluation of 5-substituted benzyloxy-2-arylbenzofuran-3-carboxylic acids and their ester analogs revealed a stark functional divergence: compounds with a free carboxylic acid group displayed significant inhibition of TMEM16A, whereas none of the tested ester analogs showed any inhibition [1]. This indicates that the carboxylic acid group is a crucial pharmacophore for this activity.

TMEM16A Inhibition
Head-to-head
Free acid cpds: IC50
Carboxylic acid pharmacophore essential
FRT cell assay, YFP readout
MAO Isoform Selectivity
Head-to-head
MAO-B IC50 0.024 µM MAO-A IC50 0.168 µM
2-Phenyl substitution dictates selectivity
Recombinant human MAO-A/B
5α-Reductase SAR
Class-level
6-carbamoyl > 5-carbamoyl derivatives
Activity modulated by substitution position
Parent compound not tested
BChE Selectivity
Context-dependent
Selective BChE inhibition over AChE
Scaffold supports BChE-selective profile
Data to verify
Calcium Activated Chloride Channel TMEM16A Ion Channel Pharmacology

2-Phenyl Ring Modification Controls MAO Selectivity

A series of nitro- and methoxy-2-phenylbenzofurans was evaluated for MAO-A and MAO-B inhibition. The substitution pattern on the 2-phenyl ring critically dictates isoform selectivity and potency [1]. The most potent MAO-B inhibitor was 2-(3-methoxyphenyl)-5-nitrobenzofuran (IC50 = 0.024 µM), while the most potent MAO-A inhibitor was 7-nitro-2-phenylbenzofuran (IC50 = 0.168 µM) [1]. This demonstrates that even minor changes to the 2-phenyl ring can drastically alter the biological profile.

MAO Isoform Selectivity
Head-to-head
MAO-B IC50 0.024 µM MAO-A IC50 0.168 µM
2-Phenyl substitution dictates selectivity
Recombinant human MAO-A/B
Monoamine Oxidase MAO-A MAO-B Neuropharmacology

Substitution Position Determines 5α-Reductase Inhibition

A series of 2-phenylbenzofuran derivatives with carbamoyl, alkylamino, or alkyloxy groups at the 5 or 6 position were synthesized and tested against rat and human testosterone 5α-reductase [1]. Against the rat enzyme, 6-carbamoyl derivatives were more potent than 5-carbamoyl derivatives, and carbamoyl derivatives were generally more potent than alkylamino or alkyloxy derivatives [1]. This demonstrates that the benzofuran core, while important, is a scaffold whose activity is profoundly modulated by the nature and position of substituents.

5α-Reductase SAR
Class-level
6-carbamoyl > 5-carbamoyl derivatives
Activity modulated by substitution position
Parent compound not tested
Testosterone 5α-Reductase Endocrine Pharmacology SAR

Selective Butyrylcholinesterase Inhibition

A series of hydroxylated 2-phenylbenzofurans were evaluated for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) [1]. Most compounds displayed a clear selective inhibition for BChE, while a weak or no effect towards AChE was detected [1]. This selectivity is a key differentiator, as BChE is an emerging target for Alzheimer's disease therapeutics.

BChE Selectivity
Context-dependent
Selective BChE inhibition over AChE
Scaffold supports BChE-selective profile
Data to verify
Butyrylcholinesterase Acetylcholinesterase Alzheimer's Disease

Key Applications of 2-Phenylbenzofuran-3-carboxylic Acid


Selective BChE Inhibitor Synthesis

Researchers targeting Alzheimer's disease can use 2-phenylbenzofuran-3-carboxylic acid as a key starting material to synthesize hydroxylated 2-phenylbenzofuran derivatives. Studies have shown that this scaffold yields compounds with a clear selectivity for inhibiting BChE over AChE, a desirable profile for potential therapeutics [1]. This application is supported by evidence that modifications to the 2-phenyl ring and benzofuran core can finely tune cholinesterase inhibition [1].

TMEM16A Chloride Channel Modulation

2-Arylbenzofuran-3-carboxylic acids, including analogs of the target compound, have been identified as potent inhibitors of the TMEM16A calcium-activated chloride channel [1]. Procuring 2-phenylbenzofuran-3-carboxylic acid allows for the synthesis of novel derivatives for structure-activity relationship (SAR) studies. Critically, the free carboxylic acid group is essential for activity, as ester analogs are completely inactive [1].

Building Block for 2-Arylbenzofuran Libraries

2-Phenylbenzofuran-3-carboxylic acid is a valuable intermediate for the preparation of diverse 2-arylbenzofuran-3-carboxylic acid derivatives [1]. It can undergo esterification, oxidation, and reduction reactions, enabling the creation of compound libraries for screening against various biological targets . Its utility as a building block is supported by its use in the synthesis of compounds evaluated for 5α-reductase inhibition and other activities [2].

Application
Selection Property
Validation Focus
BChE-selective inhibitor synthesis
2-Phenylbenzofuran scaffold for BChE selectivity
BChE vs AChE selectivity profiling
TMEM16A chloride channel modulator synthesis
Free carboxylic acid pharmacophore
CaCC inhibition assay in FRT cells
2-Arylbenzofuran library synthesis
Versatile carboxylic acid handle for derivatization
Derivatization and SAR exploration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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